molecular formula C9H10O B587778 3,5-Octadien-7-yn-2-one, 6-methyl- (9CI) CAS No. 151072-44-5

3,5-Octadien-7-yn-2-one, 6-methyl- (9CI)

Cat. No.: B587778
CAS No.: 151072-44-5
M. Wt: 134.178
InChI Key: YYRQXVKQTMLAQL-UHFFFAOYSA-N
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Description

3,5-Octadien-7-yn-2-one, 6-methyl- (9CI) (CAS 151072-44-5) is an unsaturated carbonyl compound characterized by a conjugated dienynone structure. Its molecular formula is C₉H₁₀O, featuring a linear carbon chain with alternating double and triple bonds, a ketone group at position 2, and a methyl substituent at position 6 . The compound is part of the 9CI (Ninth Collective Index) nomenclature system, which standardizes chemical naming for regulatory and industrial applications.

Properties

CAS No.

151072-44-5

Molecular Formula

C9H10O

Molecular Weight

134.178

IUPAC Name

6-methylocta-3,5-dien-7-yn-2-one

InChI

InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3

InChI Key

YYRQXVKQTMLAQL-UHFFFAOYSA-N

SMILES

CC(=O)C=CC=C(C)C#C

Synonyms

3,5-Octadien-7-yn-2-one, 6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric and Homologous Variants

a. 3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI) (CAS 140472-19-1)
  • Molecular Formula : C₉H₁₀O (identical to the parent compound).
  • Key Difference : Stereochemistry. The (E,E) designation indicates specific geometric isomerism in the diene system, which may alter reactivity, polarity, and intermolecular interactions compared to the parent compound.
  • Data Gap: No experimental data on melting points, solubility, or spectroscopic properties are available in the provided evidence .
b. 3,5-Octadiene-2,7-dione, (3Z,5E)- (CAS 156994-29-5)
  • Molecular Formula : C₈H₁₀O₂.
  • Key Differences :
    • Contains two ketone groups (at positions 2 and 7) instead of one.
    • Lacks the alkyne bond present in the parent compound.
  • The absence of the alkyne reduces structural rigidity .

Shorter-Chain Analogues

a. 3,5-Hexadien-2-one,3,4-dimethyl-, (E)- (9CI) (CAS 89128-18-7)
  • Molecular Formula : C₈H₁₂O.
  • Key Differences: Shorter carbon backbone (hexadienone vs. octadienynone). Methyl substituents at positions 3 and 4 instead of a single methyl group at position 4.
  • Implications : Reduced chain length may lower melting and boiling points due to decreased van der Waals interactions. The methyl substituents could sterically hinder reaction sites, affecting regioselectivity in synthetic applications .

Functionalized Derivatives

a. 1,2-Bis(8-(4-((5'-(methylthio)-2,2'-bithiophen-5-ylthio)methyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide (CAS-associated compounds in )
  • Molecular Features : Contain sulfur-rich heterocycles (thiophene, triazole) and disulfide linkages.
  • Contrast: Unlike the parent enynone, these compounds exhibit extended conjugation and redox-active sulfur moieties, making them candidates for electronic materials or catalysis .

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